molecular formula C20H24N4O2S B11132452 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11132452
M. Wt: 384.5 g/mol
InChI Key: DZQVBXNVNIVWNI-UHFFFAOYSA-N
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Description

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features an indole ring, a thiazole ring, and various functional groups. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be constructed through cyclization reactions involving thiourea and α-haloketones .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as using reusable catalysts like ZnO nanoparticles, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of an indole ring, a thiazole ring, and specific functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H24N4O2S/c1-12(2)8-10-24(14(4)25)20-22-13(3)18(27-20)19(26)23-16-5-6-17-15(11-16)7-9-21-17/h5-7,9,11-12,21H,8,10H2,1-4H3,(H,23,26)

InChI Key

DZQVBXNVNIVWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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